molecular formula C27H38O12 B15146368 (2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol

(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol

Cat. No.: B15146368
M. Wt: 554.6 g/mol
InChI Key: UTPBCUCEDIRSFI-MJDPKNRPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ssioriside can be synthesized through various chemical reactions involving the coupling of lignan and xyloside moieties. The synthetic routes typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of Ssioriside involves the extraction from natural sources such as the barks of Prunus ssiori and Prunus padus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ssioriside include other lignan xylosides such as nudiposide and lyoniside . These compounds share structural similarities and exhibit similar biological activities.

Uniqueness

What sets Ssioriside apart from other lignan xylosides is its specific molecular structure, which includes two 4-hydroxy-3,5-dimethoxybenzyl groups. This unique structure contributes to its distinct antioxidant and enzyme inhibitory activities .

Conclusion

Ssioriside is a fascinating compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of study for understanding lignan xylosides and their potential benefits.

Properties

Molecular Formula

C27H38O12

Molecular Weight

554.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol

InChI

InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18+,23-,26+,27+/m0/s1

InChI Key

UTPBCUCEDIRSFI-MJDPKNRPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O

Origin of Product

United States

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